2,6-Dimethylbiphenyl-4-ol
Overview
Description
2,6-Dimethylbiphenyl-4-ol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, featuring two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbiphenyl-4-ol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethylbiphenyl-4-one.
Reduction: Formation of 2,6-dimethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethylbiphenyl-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylbiphenyl-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the biphenyl moiety.
4-Methylbiphenyl: Similar biphenyl structure but with only one methyl group.
2,4-Dimethylbiphenyl: Similar biphenyl structure but with methyl groups at different positions.
Uniqueness: 2,6-Dimethylbiphenyl-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.
Biological Activity
2,6-Dimethylbiphenyl-4-ol, a biphenyl derivative, has garnered attention for its diverse biological activities, particularly in the context of antioxidant and antimicrobial properties. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features two methyl groups at the 2 and 6 positions of one phenyl ring and a hydroxyl group (-OH) at the para position of the other phenyl ring. This arrangement contributes significantly to its chemical reactivity and biological functions.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress that can lead to various diseases, including cancer and cardiovascular disorders. The compound has been shown to effectively scavenge free radicals, which is essential for its application in food preservation and pharmaceutical formulations .
Mechanism of Action :
- Radical Scavenging : The hydroxyl group in this compound plays a critical role in its ability to donate hydrogen atoms to free radicals.
- Metal Chelation : It can bind metal ions that catalyze oxidation reactions, further enhancing its protective effects against oxidative damage .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of biphenyl derivatives, including this compound. It has demonstrated significant activity against various antibiotic-resistant strains of bacteria.
Case Studies :
- Antibacterial Activity : Research indicated that biphenyl derivatives exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, structural modifications on biphenyl compounds have led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL .
- Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2,4-Dimethyl-6-tert-butylphenol | Two methyl groups and one tert-butyl group | Antioxidant in fuels |
2,6-Di-tert-butylphenol | Two tert-butyl groups | Higher thermal stability |
Butylated Hydroxytoluene (BHT) | Two butyl groups on a hydroxytoluene base | Commonly used as a food preservative |
2-tert-Butyl-4,6-dimethylphenol | One tert-butyl group and two methyl groups | Known for antimicrobial activity |
Properties
IUPAC Name |
3,5-dimethyl-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOXPYDCDWDMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618593 | |
Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100444-43-7 | |
Record name | 2,6-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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